molecular formula C5H10ClFN2O B13398927 cis-4-Fluoro-L-prolinamide hydrochloride

cis-4-Fluoro-L-prolinamide hydrochloride

Cat. No.: B13398927
M. Wt: 168.60 g/mol
InChI Key: YIEACUBSPQGCLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

The mechanism of action of cis-4-Fluoro-L-prolinamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can significantly influence the compound’s binding affinity and selectivity towards these targets . The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

  • 4,4-Difluoro-L-prolinamide hydrochloride
  • N-Boc-trans-4-fluoro-L-proline
  • N-Boc-4-oxo-L-proline methyl ester
  • N-Boc-4,4-difluoro-L-proline

Comparison: cis-4-Fluoro-L-prolinamide hydrochloride is unique due to its specific stereochemistry and the presence of a single fluorine atom at the 4-position. This structural feature can result in different chemical reactivity and biological activity compared to similar compounds with multiple fluorine atoms or different substituents .

Properties

IUPAC Name

4-fluoropyrrolidine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FN2O.ClH/c6-3-1-4(5(7)9)8-2-3;/h3-4,8H,1-2H2,(H2,7,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIEACUBSPQGCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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